molecular formula C20H16N2O2 B11324052 3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11324052
M. Wt: 316.4 g/mol
InChI Key: HODNGODRFGDDJQ-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the ortho-methylation of 3-methyl-N-(quinolin-8-yl)benzamide using methylzinc bromide (MeZnBr), which is formed in situ by the reaction of methylmagnesium bromide (MeMgBr) and zinc bromide (ZnBr2). This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods would involve optimizing reaction conditions, using efficient catalysts, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinolin-8-yl group is known to interact with various enzymes and receptors, potentially modulating their activity. The benzofuran core may also contribute to the compound’s overall biological activity by facilitating interactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(quinolin-8-yl)benzamide: A precursor in the synthesis of 3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide.

    Quinoline derivatives: Compounds with similar quinoline structures that exhibit various biological activities.

    Benzofuran derivatives: Compounds with a benzofuran core that are used in different scientific and industrial applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both the quinolin-8-yl group and the benzofuran core, along with the dimethyl substitutions, gives it distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3,6-dimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16N2O2/c1-12-8-9-15-13(2)19(24-17(15)11-12)20(23)22-16-7-3-5-14-6-4-10-21-18(14)16/h3-11H,1-2H3,(H,22,23)

InChI Key

HODNGODRFGDDJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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